molecular formula C14H12BrNO3S B3394554 N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide CAS No. 34159-05-2

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide

Cat. No.: B3394554
CAS No.: 34159-05-2
M. Wt: 354.22 g/mol
InChI Key: FCOGODATAMBJPA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide is an organic compound that features a bromine atom, a formyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by formylation and sulfonamide formation. The reaction conditions often involve the use of reagents such as bromine, formic acid, and sulfonamide derivatives under controlled temperatures and reaction times .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group yields a carboxylic acid, while nucleophilic substitution of the bromine atom can produce a variety of substituted derivatives.

Scientific Research Applications

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The bromine and formyl groups can participate in binding interactions, while the sulfonamide group can mimic natural substrates or inhibitors, affecting biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide
  • N-substituted 7-bromo-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-ones

Uniqueness

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO3S/c1-10-2-5-13(6-3-10)20(18,19)16-14-7-4-12(15)8-11(14)9-17/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCOGODATAMBJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365608
Record name N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34159-05-2
Record name N-(4-bromo-2-formylphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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